molecular formula C9H8O3 B7908305 cis-endo-5-Norbornene-2,3-dicarboxylic anhydride

cis-endo-5-Norbornene-2,3-dicarboxylic anhydride

Cat. No.: B7908305
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-DPTVFECHSA-N
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Description

cis-endo-5-Norbornene-2,3-dicarboxylic anhydride (NA, CAS 129-64-6) is a bicyclic alicyclic anhydride with a norbornene backbone. Its structure consists of a fused bicyclo[2.2.1]hept-5-ene system, where the two carboxylic acid groups form an endo-configured anhydride ring. This compound is widely used in polymer synthesis, materials science, and organic reactions due to its rigid structure and reactivity in ring-opening processes . Key properties include a melting point of 165–167°C, sensitivity to moisture, and classification as a category 1 sensitizer with hazards including skin/eye irritation and respiratory toxicity .

Properties

IUPAC Name

(1S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6?,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDQHSIWLOJIGP-DPTVFECHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1C3C2C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name Himic anhydride
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CAS No.

129-64-6
Record name Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride
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Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves dissolving 260 g (2.65 mol) of maleic anhydride in a 1:2.5 mixture of hexane and ethyl acetate, followed by dropwise addition of 175 g (2.65 mol) of freshly distilled cyclopentadiene at 0–5°C. After removing the ice bath, the reaction proceeds at 60°C for 1 hour, achieving an 82.7% yield after recrystallization at -20°C. Key parameters include:

ParameterValueImpact on Yield/Purity
Solvent SystemHexane:Ethyl Acetate (1:2.5)Enhances diene solubility and stabilizes transition state
Temperature60°CAccelerates reaction without promoting side products
Molar Ratio1:1 (diene:dienophile)Prevents oligomerization of cyclopentadiene
Cooling MethodIce bath during additionMitigates exotherm and controls regioselectivity

The use of ethyl acetate as a co-solvent with hexane improves reagent miscibility compared to petroleum ether-based systems, while maintaining the anhydride’s stability during prolonged heating.

Solvent and Catalytic Modifications

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. While primarily applied to isomerize endo to exo products, this technology demonstrates potential for accelerating the initial Diels-Alder step. For instance, exposing maleic anhydride and cyclopentadiene to 0.3–10 GHz microwaves at 180°C for 5 minutes in xylene achieves rapid cycloaddition, though yields remain lower (70.2%) compared to conventional heating.

Solvent-Free Approaches

Pilot-scale studies describe solvent-free reactions using molten maleic anhydride (mp 52.8°C) as both reactant and medium. This method eliminates solvent recovery steps but requires precise temperature control (50–55°C) to prevent dimerization of cyclopentadiene.

Purification and Crystallization Strategies

Post-reaction workup significantly influences product purity. The crude mixture is typically cooled to -20°C for 8 hours, inducing crystallization of the endo isomer while excluding exo byproducts and unreacted starting materials. Alternative protocols employ fractional crystallization from cyclohexane or toluene, achieving >98% purity as verified by 1H^1H-NMR (400 MHz) and IR spectroscopy.

Purification MethodConditionsPurity Outcome
Recrystallization-20°C, 8 hr in ethyl acetate/hexane82.7% yield, 95–97% purity
Fractional CrystallizationCyclohexane, 0°C98.6% purity, 0.05% oxide impurities
Vacuum Sublimation100°C, 0.1 mmHg>99% purity (analytical grade)

Characterization and Quality Control

Rigorous spectroscopic characterization ensures structural fidelity:

  • IR Spectroscopy : Strong absorptions at 1850 cm1^{-1} (asymmetric C=O stretch) and 1770 cm1^{-1} (symmetric C=O stretch) confirm the anhydride moiety.

  • 1H^1H-NMR (CDCl3_3): Resonances at δ 6.25 (2H, m, bridgehead protons), 3.10 (2H, d, J=1.8 Hz, endo protons), and 1.45–1.20 (4H, m, bicyclic CH2_2).

  • Melting Point : 164–167°C (lit. 164–167°C), with deviations indicating residual solvent or isomeric contamination.

Industrial-Scale Production Insights

Kolon Industries’ patented process (KR2018/65404) highlights scalability challenges and solutions:

  • Cyclopentadiene Freshness : In-situ generation of cyclopentadiene via thermal cracking of dicyclopentadiene ensures optimal reactivity.

  • Heat Management : Jacketed reactors with glycol cooling maintain temperatures during exothermic addition.

  • Byproduct Mitigation : Hexane washing removes maleic acid derivatives, while activated carbon treatment decolorizes the final product .

Chemical Reactions Analysis

cis-endo-5-Norbornene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and water. Major products formed include esters, amides, and acids.

Scientific Research Applications

Applications in Organic Synthesis

NBDCA is widely used as an intermediate in organic synthesis due to its ability to undergo various chemical transformations. Its reactivity allows it to participate in:

  • Diels-Alder Reactions : NBDCA can act as a dienophile, engaging in Diels-Alder reactions to form complex cyclic structures. This is particularly useful in the synthesis of natural products and pharmaceuticals .
  • Functionalization of Aromatics : The compound can be used to functionalize aromatic compounds through nucleophilic attack, allowing for the introduction of various functional groups into aromatic systems .
  • Synthesis of Polymers : NBDCA is utilized in the production of high-performance polymers, such as polyimides and polyesters, which are valued for their thermal stability and mechanical properties. The anhydride functionality allows for further polymerization reactions .

Applications in Polymer Science

The incorporation of NBDCA into polymer matrices has led to advancements in material science:

  • Thermosetting Resins : NBDCA is used as a curing agent in thermosetting resins, enhancing their thermal and mechanical properties. These resins find applications in coatings, adhesives, and composite materials .
  • Crosslinking Agents : In the development of crosslinked networks, NBDCA serves as an effective crosslinking agent that improves the durability and chemical resistance of polymers .
  • Smart Materials : The unique properties of NBDCA allow for the development of smart materials that can respond to environmental stimuli, making them suitable for applications in sensors and actuators .

Applications in Medicinal Chemistry

Research has indicated potential therapeutic applications for derivatives of NBDCA:

  • Anticancer Activity : Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that modifications to the NBDCA structure could lead to new anticancer agents .
  • Drug Delivery Systems : Due to its reactive nature, NBDCA can be utilized in drug delivery systems where it can form conjugates with therapeutic agents, enhancing their solubility and bioavailability .
  • Biocompatible Materials : Research into biocompatible polymers incorporating NBDCA has opened avenues for applications in medical devices and tissue engineering .

Case Studies

Study ReferenceApplicationFindings
Chao-Bin Yeh et al. (2024)Anticancer ActivityDemonstrated that NBDCA derivatives have significant cytotoxicity against hepatocellular carcinoma cells .
Thermo Fisher Scientific (2023)Polymer SynthesisHighlighted the use of NBDCA in creating high-performance thermosetting resins with enhanced properties .
Sigma-Aldrich (2024)Drug DeliveryExplored the potential of NBDCA-based systems for improved drug solubility and targeted delivery mechanisms .

Mechanism of Action

Comparison with Similar Compounds

Structural Isomers: Endo vs. Exo Isomers

The exo isomer (cis-5-norbornene-exo-2,3-dicarboxylic anhydride, CAS 2746-19-2) differs in stereochemistry, with the anhydride ring in the exo configuration. Key distinctions include:

Property Endo Isomer (NA) Exo Isomer References
Melting Point 165–167°C Not explicitly reported
Thermal Behavior Converts to exo isomer at 180–200°C Stable under isomerization
Reactivity Forms single product with perfluoroalkyl iodides (using peroxides) Yields endo-5-iodo adducts
Applications Catalyst in ROMP/ROP cycles Limited industrial use

The endo isomer is thermodynamically less stable but more reactive in polymerization, while the exo isomer is a common byproduct of thermal equilibration . Both isomers share similar hazards (sensitizers, irritants) .

Bicyclic Analog: 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

This compound replaces a methylene group in the norbornene backbone with an oxygen atom, forming an oxabicyclic structure. Differences include:

Property NA (Norbornene) 7-Oxabicyclo Analog References
Synthesis Diels-Alder of cyclopentadiene Diels-Alder of furan
Electronic Effects Electron-deficient anhydride Enhanced polarity due to O
Polymerization ROMP/ROP initiator Forms dimethyl esters for ROMP

The oxygen atom increases polarity, altering solubility and reactivity in esterification reactions .

Non-Bicyclic Analogs: Phthalic and Cyclohexane Anhydrides

Phthalic anhydride (aromatic) and cyclohexane-1,2-dicarboxylic anhydride (alicyclic) lack the norbornene backbone:

Property NA (Norbornene) Phthalic Anhydride Cyclohexane Anhydride References
Rigidity High (bicyclic) Moderate (aromatic) Low (monocyclic)
Thermal Stability Stable up to 200°C Decomposes above 130°C Similar to phthalic
Applications Polymer crosslinking Polyesters, epoxy resins Plasticizers

NA’s rigidity enhances thermal stability in polymers, whereas phthalic anhydride’s aromaticity favors electrophilic reactions .

Functionalized Derivatives: Pyrazine-2,3-dicarboxylic Anhydride

This aromatic analog contains nitrogen atoms, enabling unique reactivity:

Property NA (Norbornene) Pyrazine Anhydride References
Reactivity Ring-opening polymerization Forms amides/carboxamides
Electronic Effects Electron-deficient Electron-poor (N-heterocyclic)
Applications Polymer catalysts Antimycobacterial agents

Pyrazine derivatives are favored in medicinal chemistry due to nitrogen’s hydrogen-bonding capacity, unlike NA’s materials-focused applications .

Biological Activity

Cis-endo-5-norbornene-2,3-dicarboxylic anhydride (also known as carbic anhydride) is a bicyclic compound widely utilized in organic synthesis and polymer chemistry. Its biological activity has garnered attention, particularly regarding its potential applications in medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and case studies.

  • Molecular Formula : C₉H₈O₃
  • Molecular Weight : 168.16 g/mol
  • Melting Point : 140-145 °C
  • Solubility : Soluble in chloroform; decomposes in water.

Biological Activity Overview

Recent research has focused on the biological implications of this compound, particularly its antibacterial properties and potential as an anti-adhesion agent.

Antibacterial Activity

A series of studies have demonstrated that norbornane-based derivatives exhibit significant antibacterial activity. For example, a study highlighted that compounds based on norbornene scaffolds effectively inhibited the adhesion of Candida albicans to buccal epithelial cells (BECs). The cis-norbornene derivative showed a remarkable 65% inhibition of yeast adherence, outperforming other tested compounds .

Anti-Adhesion Properties

The compound has been evaluated for its ability to prevent microbial adhesion. In various assays:

  • Exclusion Assay : The cis-norbornene compound demonstrated a 65% reduction in adherence compared to controls.
  • Competition Assay : The same compound achieved a 45% reduction in adherence versus a lead compound, indicating its potential as an effective anti-adhesion agent .

Data Tables

Compound NameStructure Type% Inhibition (Exclusion Assay)% Inhibition (Competition Assay)
cis-NorborneneDivalent Glycoside65%45%
Lead Compound 1Aromatic Core51%42%
Trans-NorborneneDivalent Glycoside46%23%

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations as low as 138 μM. This suggests its potential utility in developing new antibacterial agents targeting resistant strains .

Case Study 2: Polymer Applications

Research has also explored the use of cis-norbornene derivatives in polymer synthesis through ring-opening metathesis polymerization (ROMP). The unique structural properties of norbornene allow for the creation of functionalized polymers with applications in drug delivery systems and biomedical devices .

Q & A

Q. Q1: What is the standard synthetic route for preparing cis-endo-5-Norbornene-2,3-dicarboxylic anhydride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via the Diels-Alder reaction between cyclopentadiene (generated by thermal cracking of dicyclopentadiene) and maleic anhydride. Key steps include:

  • Dissolving maleic anhydride in ethyl acetate and hexane to adjust solvent polarity, promoting crystallization of the product .
  • Cooling the reaction mixture to minimize retro-Diels-Alder reactions and cyclopentadiene volatilization, achieving a typical yield of ~72.6% .
  • Recrystallization to isolate the endo-isomer, as the reaction favors this configuration due to π-orbital interactions ("endo rule") .

Data Note:
Reported melting points vary (152–156°C in lab conditions vs. literature values of 165–167°C), likely due to impurities or solvent retention .

Q. Q2: How can the endo/exo configuration of the anhydride be confirmed experimentally?

Methodological Answer:

  • 1H NMR Analysis: The endo-isomer exhibits distinct coupling patterns due to restricted rotation in the norbornene framework. For example, the endo-protons resonate as a multiplet at δ 6.3–6.5 ppm, while exo-protons show splitting patterns influenced by transannular interactions .
  • X-ray Diffraction: Low-temperature (20 K) crystallography resolves spatial arrangements of substituents, confirming the endo-configuration via bond angles and electron density maps .

Data Note:
Retro-Diels-Alder equilibration experiments (heating to 150°C) can convert endo to exo isomers, with NMR monitoring to track isomer ratios .

Advanced Research Questions

Q. Q3: How does the electron density distribution of the anhydride influence its reactivity in ring-opening polymerizations (ROP) or nucleophilic additions?

Methodological Answer:

  • Electron Density Analysis: Topological studies using X-ray diffraction and DFT calculations reveal asymmetric electron density at the carbonyl groups. The C=O group adjacent to the norbornene bridge exhibits higher polarization, making it more reactive in nucleophilic attacks .
  • Application in ROP: The electron-deficient anhydride reacts with nucleophilic initiators (e.g., alkali metal carboxylates) to form polyesters. Steric hindrance at the endo position directs regioselectivity, favoring linear chain growth over branching .

Data Note:
Intermolecular interaction energies (calculated via Hirshfeld surfaces) highlight strong C=O···H–C contacts, stabilizing crystal packing and influencing solubility .

Q. Q4: What experimental strategies resolve contradictions in reported thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Studies show decomposition onset at ~250°C, with retro-Diels-Alder fragmentation releasing cyclopentadiene and maleic anhydride. Discrepancies in reported values may arise from heating rates or atmospheric conditions (e.g., inert vs. oxidative) .
  • Controlled Thermal Equilibration: Heating the endo-isomer to 150°C in toluene facilitates isomerization to the exo-form, monitored via DSC to correlate phase transitions with structural changes .

Data Note:
Melting point variations (e.g., 140–167°C) across studies suggest impurities or polymorphic forms. Purification via sublimation under reduced pressure improves consistency .

Q. Q5: How is the anhydride utilized in designing functional polymers or hybrid materials?

Methodological Answer:

  • Sequence-Controlled Polymers: The anhydride acts as a macroinitiator in one-pot ROP, enabling synthesis of multiblock copolymers (e.g., 11-segment chains) with controlled stereochemistry .
  • Silane Coupling Agents: Reaction with allyl amine forms imide-modified silanes, enhancing thermal stability (up to 300°C) for applications in high-performance coatings. FT-IR and elemental analysis confirm imide ring incorporation .

Data Note:
In polymer formulations, the anhydride’s rigid norbornene backbone improves glass transition temperatures (Tg) by 20–30°C compared to linear analogs .

Q. Q6: What spectroscopic techniques are critical for analyzing hydrolysis products or reaction intermediates?

Methodological Answer:

  • FT-IR Tracking: Hydrolysis of the anhydride to dicarboxylic acid is monitored via loss of the C=O stretch at 1850 cm⁻¹ and emergence of broad O–H stretches (2500–3500 cm⁻¹) .
  • 13C NMR for Stereochemical Analysis: The endo-diacid shows distinct carbonyl signals (δ 170–175 ppm) split by ~1 ppm due to diastereotopic effects, absent in exo derivatives .

Data Note:
Hydrolysis kinetics vary with pH; alkaline conditions (pH >10) accelerate reaction rates by 5x compared to neutral aqueous media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride
Reactant of Route 2
Reactant of Route 2
cis-endo-5-Norbornene-2,3-dicarboxylic anhydride

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